N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
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Description
N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide (referred to as compound X in Compound X is a sulfanylacetamide derivative that has been shown to exhibit potent inhibitory effects on certain enzymes and proteins, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide and its analogues have been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targetable for anticancer therapies. A study highlighted the synthesis of classical and nonclassical analogues with potent inhibitory activities against human TS and DHFR, suggesting their utility in cancer treatment due to the inhibition of nucleotide biosynthesis pathways (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antiviral Activity Against COVID-19
Research into the compound's derivatives has shown promise in antiviral applications, particularly against SARS-CoV-2, the virus responsible for COVID-19. A study on the molecule 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro- phenyl)acetamide, a derivative, demonstrated potent antiviral activity through docking studies against SARS-CoV-2 protein, suggesting its potential in COVID-19 treatment (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Antitumor Activity
The compound's scaffold, particularly the thieno[2,3-d]pyrimidine derivatives, has been synthesized and evaluated for antitumor activity. These derivatives have shown significant efficacy against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells, highlighting their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Molecular Structure and Interactions
The detailed molecular structure and intermolecular interactions of the compound and its derivatives have been characterized through crystallographic and spectroscopic methods. These studies provide insights into the compound's binding mechanisms and its potential interactions with biological targets, informing further drug design and development efforts (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS2/c1-9-6-12-14(17-8-18-15(12)22-9)21-7-13(20)19-11-4-2-10(16)3-5-11/h2-6,8H,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHGBGCKIFPBKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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